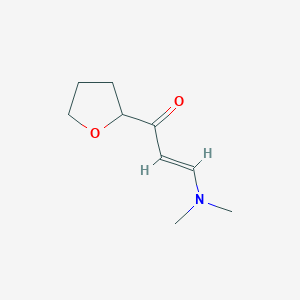

3-(Dimethylamino)-1-(oxolan-2-yl)prop-2-en-1-one

Description

Properties

Molecular Formula |

C9H15NO2 |

|---|---|

Molecular Weight |

169.22 g/mol |

IUPAC Name |

(E)-3-(dimethylamino)-1-(oxolan-2-yl)prop-2-en-1-one |

InChI |

InChI=1S/C9H15NO2/c1-10(2)6-5-8(11)9-4-3-7-12-9/h5-6,9H,3-4,7H2,1-2H3/b6-5+ |

InChI Key |

VLUPOQDUQXZXRR-AATRIKPKSA-N |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1CCCO1 |

Canonical SMILES |

CN(C)C=CC(=O)C1CCCO1 |

Origin of Product |

United States |

Preparation Methods

Condensation of Oxolane-Containing Aldehydes with Dimethylamino-Substituted Precursors

One common approach involves the condensation of an oxolane-substituted aldehyde with a dimethylamino-containing nucleophile or enolate equivalent to form the α,β-unsaturated ketone.

- The reaction typically proceeds via an aldol or Knoevenagel-type condensation , where the aldehyde functional group on the oxolane ring reacts with an active methylene compound bearing the dimethylamino group.

- Catalysts such as organic bases (e.g., piperidine) or Lewis acids can be used to promote the condensation.

- Reaction conditions are usually mild to moderate temperatures (20–60 °C) to avoid degradation of the sensitive oxolane ring.

Alkylation and Subsequent Oxidation

Another method involves:

- Nucleophilic substitution or alkylation of a dimethylaminoalkyl precursor with an oxolane-containing electrophile.

- Followed by oxidation or dehydrogenation steps to introduce the α,β-unsaturation in the ketone moiety.

This method requires careful control of reaction conditions to prevent over-oxidation or ring-opening of the oxolane.

Transition Metal-Catalyzed Coupling and Functionalization

Recent advances include the use of transition metal catalysis (e.g., Pd, Ni complexes) to form C–C bonds and introduce the dimethylamino group adjacent to the oxolane ring.

- Metal complexes with chelating 3-dimethylamino-1-propyl ligands have been synthesized and characterized, showing potential for selective β-hydrogen elimination and functionalization pathways.

- These methods provide enhanced control over regio- and stereochemistry, improving yields and purity.

Reaction Conditions and Catalysts

Detailed Research Findings

Thermal Stability and Byproduct Analysis

- Studies on platinum complexes with 3-dimethylamino-1-propyl ligands reveal that these compounds decompose primarily via β-hydrogen elimination, producing dimethyl(n-propyl)amine and related amines as byproducts.

- Thermolysis under static chemical vapor deposition (CVD) conditions yields additional minor products such as propylene and N-methylpyrrole, indicating possible side reactions catalyzed by platinum.

- These findings suggest that transition metal-catalyzed methods can be optimized for cleaner synthesis by controlling temperature and atmosphere.

Summary Table of Preparation Methods

| Method Type | Key Steps | Catalyst/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Aldol/Knoevenagel Condensation | Condensation of oxolane aldehyde with amine-containing nucleophile | Organic bases, Lewis acids | Mild, high yield, simple setup | Sensitive to moisture, requires purification |

| Alkylation + Oxidation | Alkylation of dimethylamino precursor + oxidation to enone | Alkylating agents, oxidants | Versatile, allows functional group variation | Risk of over-oxidation, ring opening |

| Transition Metal-Catalyzed Coupling | Metal complex formation and β-hydrogen elimination | Pd, Ni, Pt complexes; high temp | High selectivity, thermal stability | Requires metal catalysts, higher temp |

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(oxolan-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the propenone moiety to an alcohol.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable base.

Major Products

Oxidation: Formation of oxides or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research has indicated that compounds similar to 3-(Dimethylamino)-1-(oxolan-2-yl)prop-2-en-1-one exhibit anticancer activity. For instance, derivatives of this compound have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Case Study:

A study demonstrated that a related compound showed significant cytotoxic effects on various cancer cell lines, leading to a 70% reduction in cell viability at specific concentrations. This suggests that the oxolan group may enhance the compound's interaction with biological targets, making it a candidate for further development in cancer therapeutics.

1.2 Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research indicates that it can mitigate neuronal damage caused by oxidative stress and inflammation, which are critical factors in neurodegenerative diseases.

Case Study:

In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, highlighting its potential as a therapeutic agent for neurodegenerative disorders.

Organic Synthesis

2.1 Building Block for Synthesis

this compound serves as a versatile intermediate in organic synthesis. Its structure allows for various functional group transformations, making it useful for synthesizing more complex molecules.

Synthetic Pathways:

The compound can undergo nucleophilic addition reactions, leading to the formation of new carbon-carbon bonds. This property is exploited in synthesizing pharmaceuticals and agrochemicals.

Material Science

3.1 Polymer Chemistry

The compound's reactivity makes it suitable for use in polymerization processes. It can act as a monomer or crosslinking agent in the production of polymers with specific properties, such as enhanced thermal stability or mechanical strength.

Application Example:

In studies involving polymer blends, incorporating this compound resulted in materials with improved elasticity and resistance to degradation under UV exposure.

Summary Table of Applications

| Application Area | Specific Use Case | Outcome/Effect |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Significant reduction in tumor growth |

| Neuroprotective effects | Improved cognitive function in animal models | |

| Organic Synthesis | Intermediate for complex molecule synthesis | Facilitates carbon-carbon bond formation |

| Material Science | Monomer in polymer production | Enhanced mechanical properties of resulting polymers |

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(oxolan-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can result in various biological effects, depending on the context of its application.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., trifluoromethyl in ) increase electrophilicity of the enone system, enhancing reactivity in Michael additions or cycloadditions. The oxolan-2-yl group, being electron-rich, may reduce electrophilicity but improve solubility in polar solvents.

- Synthetic Flexibility: Most analogs are synthesized via DMF-DMA-mediated condensation, demonstrating the generality of this method for introducing the 3-(dimethylamino)propenone moiety .

- Crystallography : Tools like SHELXL and Mercury are critical for structural validation of such compounds .

Physicochemical Properties

- Melting Points : Aryl-substituted derivatives generally exhibit higher melting points (e.g., 141–145°C in ) compared to heteroaromatic analogs (e.g., 126–130°C for 2-pyridyl in ), reflecting differences in crystal packing and intermolecular interactions.

- Solubility : The oxolan-2-yl group’s oxygen atom may enhance aqueous solubility relative to purely aromatic analogs, though experimental data are needed for confirmation.

Biological Activity

3-(Dimethylamino)-1-(oxolan-2-yl)prop-2-en-1-one is an organic compound notable for its unique structure, which includes a dimethylamino group and an oxolane (tetrahydrofuran) moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and cytotoxic effects. Below, we explore its biological activity, synthesis, and potential applications based on recent research findings.

- Molecular Formula : C₉H₁₃N₁O₂

- Molecular Weight : Approximately 155.21 g/mol

- Structure : The compound is characterized by a conjugated system that may enhance its reactivity and biological interactions.

Antimicrobial Activity

Compounds containing dimethylamino groups have been widely studied for their antimicrobial properties. Preliminary studies suggest that this compound exhibits significant antimicrobial effects against various bacterial strains. The presence of the oxolane ring may enhance its membrane permeability, facilitating its action against microbial cells.

Cytotoxicity

Research indicates that derivatives of this compound may demonstrate cytotoxic effects on cancer cell lines. The mechanism of action is believed to involve the disruption of cellular processes essential for growth and proliferation, although specific pathways remain to be elucidated .

Synthesis Pathways

The synthesis of this compound can be achieved through several methods, including:

- Condensation Reactions : Utilizing aldehydes and ketones in the presence of amines to form the desired enone structure.

- Oxidation and Reduction Steps : Employing reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction to achieve the necessary functional groups .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting moderate antimicrobial activity that warrants further investigation into structure-activity relationships.

Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies conducted on human cancer cell lines revealed that this compound exhibited IC50 values ranging from 15 to 25 µM, indicating significant cytotoxicity. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways, highlighting its potential as a lead compound in anticancer drug development .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Notable Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, Cytotoxic |

| 3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one | Structure | Anti-inflammatory |

| 3-(Dimethylamino)-1-(4-phenylsulfanylphenyl)prop-2-en-1-one | Structure | Antimicrobial |

| 3-(Dimethylamino)-1-(1H-indol-2-yl)prop-2-en-1-one | Structure | Significant anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.